molecular formula C26H37ClN2O4 B12753443 Carbamic acid, (2-(octyloxy)phenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride CAS No. 130533-80-1

Carbamic acid, (2-(octyloxy)phenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride

Katalognummer: B12753443
CAS-Nummer: 130533-80-1
Molekulargewicht: 477.0 g/mol
InChI-Schlüssel: OWZWECOAXWTZJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbamic acid, (2-(octyloxy)phenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride is a complex organic compound with the molecular formula C21H34N2O4·HCl It is known for its unique structure, which includes an octyloxy group and a morpholinylmethyl group attached to a phenyl ester backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-(octyloxy)phenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride typically involves the reaction of 2-(octyloxy)phenyl isocyanate with 2-(4-morpholinylmethyl)phenol in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired ester bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

Carbamic acid, (2-(octyloxy)phenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted esters. These products can be further utilized in different applications or as intermediates in more complex syntheses.

Wissenschaftliche Forschungsanwendungen

Carbamic acid, (2-(octyloxy)phenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of carbamic acid, (2-(octyloxy)phenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Carbamic acid, (2-(octyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester
  • Carbamic acid, (2-(octyloxy)phenyl)-, 2-(4-piperidinylmethyl)phenyl ester

Uniqueness

Carbamic acid, (2-(octyloxy)phenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its octyloxy and morpholinylmethyl groups contribute to its solubility, reactivity, and potential biological activity, distinguishing it from similar compounds.

Eigenschaften

CAS-Nummer

130533-80-1

Molekularformel

C26H37ClN2O4

Molekulargewicht

477.0 g/mol

IUPAC-Name

[2-(morpholin-4-ylmethyl)phenyl] N-(2-octoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C26H36N2O4.ClH/c1-2-3-4-5-6-11-18-31-25-15-10-8-13-23(25)27-26(29)32-24-14-9-7-12-22(24)21-28-16-19-30-20-17-28;/h7-10,12-15H,2-6,11,16-21H2,1H3,(H,27,29);1H

InChI-Schlüssel

OWZWECOAXWTZJW-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCOC1=CC=CC=C1NC(=O)OC2=CC=CC=C2CN3CCOCC3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.